

An In-depth Technical Guide to Benzyl-PEG6-t-butyl ester

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Compound of Interest

Compound Name: *Benzyl-PEG6-t-butyl ester*

Cat. No.: *B11825729*

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This technical guide provides a comprehensive overview of **Benzyl-PEG6-t-butyl ester**, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and application, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Benzyl-PEG6-t-butyl ester is a derivative of polyethylene glycol (PEG), a class of polymers well-regarded for their biocompatibility and solubility-enhancing properties. The structure incorporates a benzyl group at one terminus and a t-butyl ester at the other, connected by a six-unit ethylene glycol chain. This heterobifunctional nature is pivotal to its function as a linker in the assembly of more complex molecular constructs.

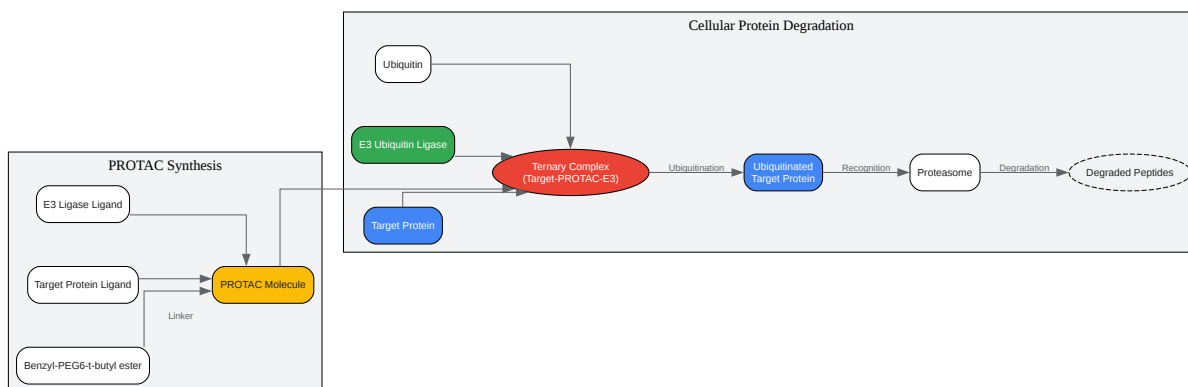
Below is a summary of its key quantitative data:

Property	Value	Citation(s)
Molecular Formula	C ₂₄ H ₄₀ O ₈	[1][2][3]
Molecular Weight	456.57 g/mol	[2][3][4][5]
CAS Number	2148296-00-6	[1][2][4][5]
Appearance	Transparent Liquid	[1]
Purity	≥95%	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	519.0 ± 45.0 °C at 760 mmHg	[1]
Storage Conditions	2-8°C	[1][3][4]

Application in PROTAC Synthesis

Benzyl-PEG6-t-butyl ester serves as a flexible linker in the synthesis of PROTACs.[1][5][6] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[5] They typically consist of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PEG chain in **Benzyl-PEG6-t-butyl ester** provides the necessary spatial separation and flexibility for the two ligands to simultaneously engage their respective protein partners, facilitating the formation of a ternary complex, which is a critical step in the protein degradation pathway.

The benzyl and t-butyl ester groups serve as protected forms of a carboxylic acid and an alcohol, respectively. These protecting groups can be selectively removed during the synthesis of the final PROTAC molecule, allowing for the covalent attachment of the target-binding ligand and the E3 ligase ligand.



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Workflow of PROTAC Synthesis and Action

Experimental Protocols

While specific, detailed protocols for the synthesis of **Benzyl-PEG6-t-butyl ester** are proprietary and found within chemical supplier documentation, a general understanding can be derived from related procedures for similar PEGylated molecules. The synthesis would likely involve the step-wise addition of ethylene glycol units, followed by the introduction of the benzyl and t-butyl ester functionalities under controlled reaction conditions.

A more relevant experimental context for the end-user is the deprotection of the terminal groups to enable conjugation. The following are generalized protocols for the removal of the

benzyl and t-butyl ester protecting groups, which are common steps in the synthesis of a PROTAC using this linker.

1. Deprotection of the Benzyl Group (Hydrogenolysis)

This procedure removes the benzyl group to yield a free alcohol.

- Materials:
 - **Benzyl-PEG6-t-butyl ester** conjugate
 - Palladium on carbon (Pd/C, 10%)
 - Methanol or Ethanol
 - Hydrogen gas (H₂)
 - Inert atmosphere (Argon or Nitrogen)
 - Round-bottom flask
 - Hydrogenation apparatus (e.g., balloon or Parr shaker)
 - Filtration apparatus (e.g., Celite pad)
- Methodology:
 - Dissolve the benzyl-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.
 - Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
 - Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenation apparatus may be used.
 - Stir the reaction mixture vigorously at room temperature.

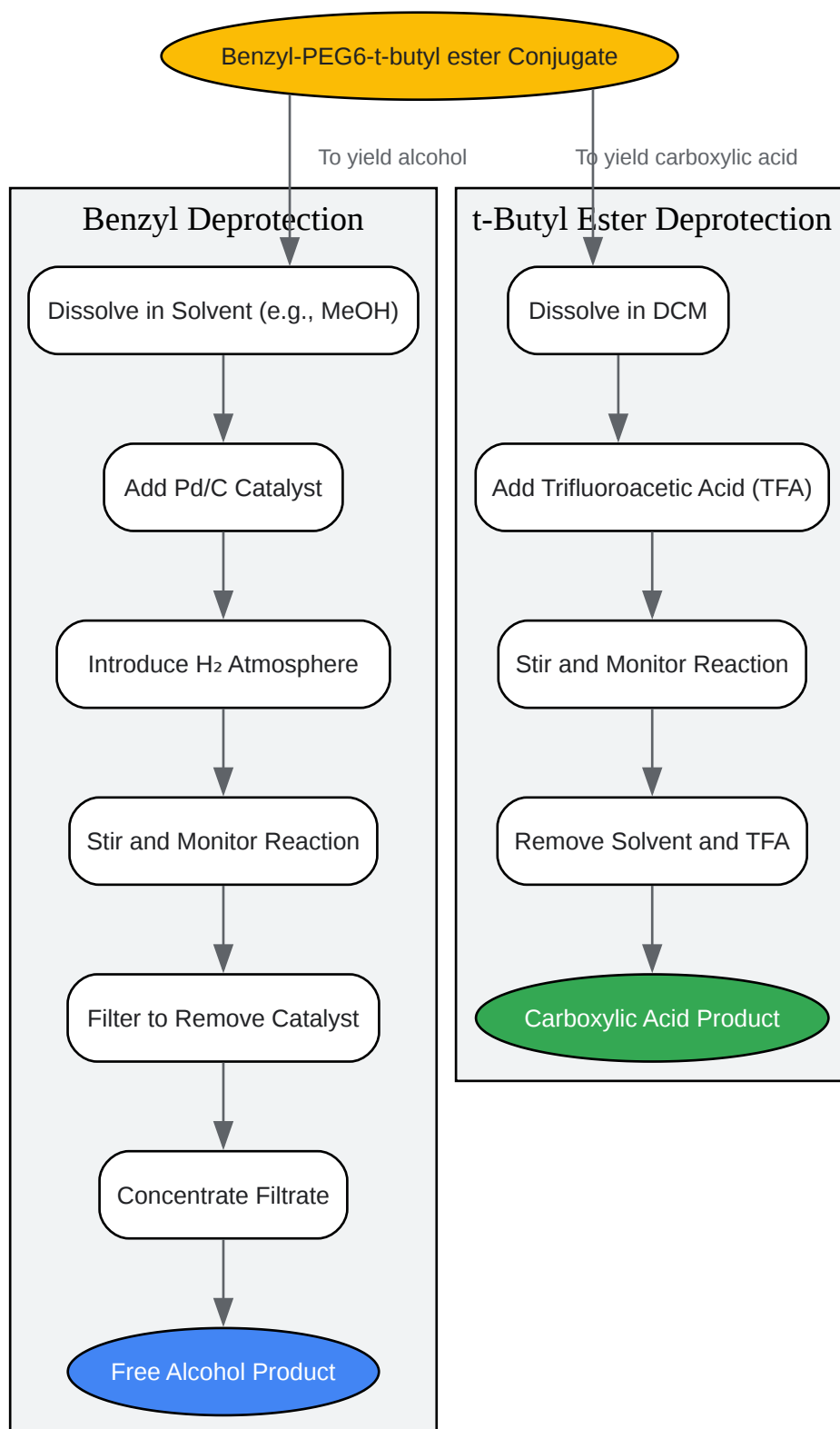
- Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Rinse the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the deprotected product.

2. Deprotection of the t-Butyl Ester Group (Acidolysis)

This procedure cleaves the t-butyl ester to reveal a carboxylic acid.

- Materials:
 - t-Butyl ester protected compound
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
 - Round-bottom flask
 - Magnetic stirrer
- Methodology:
 - Dissolve the t-butyl ester-protected compound in dichloromethane.
 - Add an excess of trifluoroacetic acid to the solution (typically a 20-50% v/v solution of TFA in DCM).
 - Stir the reaction mixture at room temperature.
 - Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

- Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
- The resulting carboxylic acid can then be used in subsequent coupling reactions (e.g., amide bond formation with an amine-containing ligand).



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